N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide
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Overview
Description
N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tryptophanamide core, which is modified by the addition of two 4-methylcyclohexyl groups. These modifications impart distinct chemical and physical properties to the molecule, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tryptophanamide core, followed by the introduction of the 4-methylcyclohexyl groups. Common synthetic routes may involve:
Formation of Tryptophanamide Core: This can be achieved through the reaction of tryptophan with an appropriate amine under controlled conditions.
Introduction of 4-Methylcyclohexyl Groups: This step may involve the use of reagents such as 4-methylcyclohexyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neurology.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide can be compared with other similar compounds such as:
N-[(4-Hexylcyclohexyl)carbonyl]-L-methionine: This compound has a similar cyclohexyl modification but differs in the core structure.
N-cycloheptyl-N’-(4-methylcyclohexyl)ethanediamide: Another compound with cyclohexyl groups but with a different amide linkage.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H37N3O2 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)-1-[(4-methylcyclohexyl)amino]-1-oxopropan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H37N3O2/c1-17-7-11-19(12-8-17)25(30)29-24(26(31)28-21-13-9-18(2)10-14-21)15-20-16-27-23-6-4-3-5-22(20)23/h3-6,16-19,21,24,27H,7-15H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
TZQPDCPWRNZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4CCC(CC4)C |
Origin of Product |
United States |
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